molecular formula C14H12F3N5O2 B2819991 5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 697230-55-0

5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2819991
CAS No.: 697230-55-0
M. Wt: 339.278
InChI Key: GPKUJSZRWQVKTE-UHFFFAOYSA-N
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Description

5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused triazolopyrimidine core substituted with a methyl group at position 5, a 4-(trifluoromethoxy)phenyl group at position 7, and a carboxamide moiety at position 6. Its molecular structure combines electron-withdrawing (trifluoromethoxy) and hydrogen-bonding (carboxamide) groups, which are critical for modulating physicochemical properties and biological interactions.

The carboxamide group at position 6 may facilitate interactions with biological targets, such as enzymes or receptors, via hydrogen bonding—a feature observed in related antimicrobial and agrochemical compounds .

Properties

IUPAC Name

5-methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5O2/c1-7-10(12(18)23)11(22-13(21-7)19-6-20-22)8-2-4-9(5-3-8)24-14(15,16)17/h2-6,11H,1H3,(H2,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKUJSZRWQVKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-METHYL-7-[4-(TRIFLUOROMETHOXY)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves several steps. One common method includes the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with 4-(trifluoromethoxy)benzoyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its inhibition of CDK2/cyclin A2 is achieved through binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Features Potential Applications References
Target Compound 5-Methyl, 7-[4-(trifluoromethoxy)phenyl], 6-carboxamide C₁₅H₁₁F₃N₅O₂ High lipophilicity (CF₃O), hydrogen-bonding capability (CONH₂) Pharmacological agents, agrochemicals
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-Methyl, 2-trifluoromethyl, 7-one C₇H₅F₃N₄O Electron-deficient core (CF₃, ketone) Intermediate for herbicides or fungicides
Compound 9 (from ) Pyrrolo-thiazolo-pyrimidine core, phenyl, methoxyphenyl C₃₄H₂₅N₅O₂S Extended π-system, methoxy group Not specified; likely bioactive
Compound 19 (from ) Thiazolo-pyrimidine fused with chromene C₂₆H₁₇N₃O₄S₂ Thiol and chromene moieties Antimicrobial or antifungal agents

Functional and Pharmacological Differences

Electron-Withdrawing Groups :

  • The target compound’s 4-(trifluoromethoxy)phenyl group offers greater metabolic resistance than the methoxyphenyl group in Compound 9 , as fluorine atoms reduce oxidative degradation.
  • Compared to the ketone in 5-Methyl-2-trifluoromethyl-4H-triazolopyrimidin-7-one , the carboxamide in the target compound enhances water solubility and target affinity.

Biological Activity :

  • The carboxamide group aligns with bioactive triazolopyrimidines in , where similar substituents conferred antimicrobial activity against plant pathogens .
  • Thiazolo-pyrimidine derivatives (e.g., Compound 19) exhibit antifungal properties due to sulfur-containing heterocycles, but the target compound’s triazole core may favor different target selectivity .

Synthetic Complexity :

  • The target compound’s trifluoromethoxy substitution requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxy or methyl groups (as in Compound 9) are synthetically simpler .

Research Findings and Implications

  • Agrochemical Potential: While highlights triazolopyrimidines in herbicide development, the target compound’s trifluoromethoxy group could improve field stability compared to older methoxy-based herbicides .
  • Limitations : Lack of direct bioactivity data for the target compound necessitates further testing. Structural analogs indicate promising directions, but substituent effects (e.g., fluorine vs. sulfur) require empirical validation.

Biological Activity

5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound is classified as a triazolo[1,5-a]pyrimidine derivative. Its IUPAC name is This compound . The synthesis typically involves the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions to yield the desired product .

Anticancer Properties

Recent studies have highlighted the compound's anticancer properties , particularly its ability to inhibit cell proliferation in various human cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : In one study, it was reported that related compounds exhibited IC50 values ranging from 9.47 μM to 13.1 μM against these cell lines . These values indicate a promising level of potency compared to standard chemotherapy agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • CDK2 Inhibition : It has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • ERK Signaling Pathway : Some studies suggest that the compound may also affect the ERK signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, the compound can reduce the phosphorylation levels of key proteins involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To understand its efficacy better, a comparison with other triazolo[1,5-a]pyrimidine derivatives is useful:

Compound NameIC50 (μM)Mechanism of ActionTargeted Cell Lines
Compound H129.47CDK2 InhibitionMGC-803
Compound H33.49Tubulin InhibitionT47D
Compound H20.53Tubulin InhibitionHCT-116

This table illustrates that while various derivatives exhibit promising anticancer activities, their specific mechanisms and potency can vary significantly.

Case Studies and Research Findings

Several case studies have documented the biological activity of triazolo[1,5-a]pyrimidine derivatives:

  • Antiproliferative Studies : A series of compounds were synthesized and screened for antiproliferative activity against multiple cancer cell lines. The most potent derivatives showed significant growth inhibition and induced apoptosis through various pathways .
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy of these compounds using animal models to better understand their therapeutic potential and safety profiles.

Q & A

What are the recommended synthetic routes for 5-methyl-7-[4-(trifluoromethoxy)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, and how can reaction conditions be optimized for yield and purity?

Basic
The synthesis typically involves multi-step reactions, starting with the formation of the triazolo[1,5-a]pyrimidine core. A one-pot three-component reaction using 5-amino-1,2,4-triazole derivatives, aromatic aldehydes, and ethyl acetoacetate in ethanol with a catalyst (e.g., APTS) is a common approach . Optimization includes solvent selection (DMF or ethanol), catalyst loading, and temperature control (e.g., 120°C for 10 hours for cyclization) . Purification via recrystallization (EtOH/DMF mixtures) ensures high purity .

Advanced
For scalable synthesis, statistical Design of Experiments (DoE) can systematically optimize variables (e.g., molar ratios, temperature gradients). Response Surface Methodology (RSM) identifies interactions between parameters like catalyst concentration and reaction time, minimizing trial runs . Continuous flow reactors may enhance reproducibility, though evidence specific to this compound is limited.

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

Basic
Nuclear Magnetic Resonance (NMR, including 1^1H and 13^{13}C) and Infrared (IR) spectroscopy are standard for confirming functional groups and substitution patterns . Mass spectrometry (HRMS) validates molecular weight.

Advanced
Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for resolving stereochemical ambiguities. For example, ethyl-substituted analogs have been characterized via X-ray to confirm fused triazole-pyrimidine frameworks . Pairing crystallography with computational methods (DFT calculations) enhances structural validation .

How can researchers investigate the biological activity of this compound, particularly its interactions with enzymatic or receptor targets?

Basic
Initial screening involves in vitro assays (e.g., enzyme inhibition or receptor binding assays). Surface Plasmon Resonance (SPR) measures real-time binding kinetics to targets like kinases or GPCRs . Fluorescence-based assays quantify interactions with DNA or proteins .

Advanced
Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., trifluoromethoxy vs. hydroxyl groups) to assess impact on bioactivity . Molecular docking simulations (AutoDock Vina) predict binding modes, guiding synthetic prioritization .

How should contradictory data on this compound’s bioactivity or reactivity be analyzed and resolved?

Advanced
Contradictions often arise from variability in assay conditions (e.g., pH, solvent polarity). Replicate studies under controlled environments (e.g., standardized buffer systems) reduce noise . Multivariate analysis (ANOVA) identifies significant variables, while cheminformatics tools (Knime) cross-validate datasets .

What strategies are recommended for optimizing the compound’s solubility and stability in preclinical studies?

Basic
Solubility can be enhanced via co-solvents (DMSO-water mixtures) or pH adjustment. Stability studies (HPLC monitoring under accelerated conditions) identify degradation pathways .

Advanced
Nanoparticle formulation (e.g., liposomal encapsulation) improves bioavailability. Differential Scanning Calorimetry (DSC) analyzes thermal stability, while Dynamic Vapor Sorption (DVS) assesses hygroscopicity .

How does the trifluoromethoxy substituent influence the compound’s electronic properties and reactivity?

Advanced
The electron-withdrawing trifluoromethoxy group increases electrophilicity at the pyrimidine ring, enhancing interactions with nucleophilic residues in target proteins. Computational studies (HOMO-LUMO gaps via Gaussian) quantify electronic effects . Comparative studies with analogs (e.g., methoxy or chloro substituents) reveal substituent-dependent reactivity .

What methodologies are recommended for identifying the compound’s primary biological targets?

Advanced
Chemoproteomics (activity-based protein profiling) identifies off-target interactions. CRISPR-Cas9 gene knockout libraries screen for phenotypic dependencies . Thermal shift assays (ThermoFluor) detect target stabilization upon binding .

How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

Advanced
In vitro ADME assays (Caco-2 permeability, microsomal stability) predict absorption and metabolism. LC-MS/MS quantifies plasma concentrations in rodent models. Physiologically Based Pharmacokinetic (PBPK) modeling extrapolates human PK profiles .

What interdisciplinary approaches integrate computational and experimental data for this compound’s development?

Advanced
Hybrid workflows combine molecular dynamics (MD) simulations (NAMD) with high-throughput screening. Machine learning models (e.g., Random Forest) prioritize analogs with optimal bioactivity and synthetic feasibility .

How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Advanced
Co-crystallization with target proteins (e.g., kinases) reveals binding conformations. Synchrotron radiation sources improve resolution for heavy-atom derivatives (e.g., bromine-substituted analogs) .

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